Acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester
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Overview
Description
Acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester is a chemical compound with the molecular formula C20H16NO5P and a molecular weight of 381.3 g/mol . This compound is known for its unique structure, which includes a diphenylphosphinyl group and a 4-nitrophenyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester typically involves the reaction of diphenylphosphinyl chloride with 4-nitrophenol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The diphenylphosphinyl group can be oxidized to a diphenylphosphine oxide using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas, palladium catalyst
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Substitution: Formation of amides or esters
Reduction: Formation of 4-aminophenyl ester
Oxidation: Formation of diphenylphosphine oxide derivatives
Scientific Research Applications
Acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester involves its interaction with nucleophiles and electrophiles. The diphenylphosphinyl group can act as an electrophile, while the nitrophenyl ester group can undergo nucleophilic attack. These interactions lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 4-nitrophenyl ester: Similar structure but lacks the diphenylphosphinyl group.
Diphenylphosphinyl chloride: Contains the diphenylphosphinyl group but lacks the nitrophenyl ester group.
Uniqueness
Acetic acid, (diphenylphosphinyl)-, 4-nitrophenyl ester is unique due to the presence of both the diphenylphosphinyl and 4-nitrophenyl ester groups. This combination imparts distinct chemical properties, making it valuable in various research applications .
Properties
CAS No. |
178818-92-3 |
---|---|
Molecular Formula |
C20H16NO5P |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-diphenylphosphorylacetate |
InChI |
InChI=1S/C20H16NO5P/c22-20(26-17-13-11-16(12-14-17)21(23)24)15-27(25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2 |
InChI Key |
BJMVSQFFYIURNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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